molecular formula C12H17NO4S2 B3022196 Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate CAS No. 946742-04-7

Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate

Cat. No.: B3022196
CAS No.: 946742-04-7
M. Wt: 303.4 g/mol
InChI Key: NBBOJEYOZYYFKO-UHFFFAOYSA-N
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Description

Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate is a sulfonamide-substituted thiophene derivative characterized by a cyclohexylamino group attached to the sulfonyl moiety at the 3-position of the thiophene ring.

Properties

IUPAC Name

methyl 3-(cyclohexylsulfamoyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c1-17-12(14)11-10(7-8-18-11)19(15,16)13-9-5-3-2-4-6-9/h7-9,13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBOJEYOZYYFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00410968
Record name methyl 3-(cyclohexylsulfamoyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00410968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4039-30-9
Record name methyl 3-(cyclohexylsulfamoyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00410968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate involves several steps. One common synthetic route includes the reaction of thiophene-2-carboxylic acid with cyclohexylamine and sulfonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The product is then purified through recrystallization or chromatography .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate serves as an intermediate in the synthesis of various pharmaceuticals. Its sulfonamide group is particularly valuable for developing compounds with antibacterial properties. Research has indicated that derivatives of this compound can exhibit activity against specific bacterial strains, making it a candidate for further drug development .

Biological Studies

In biological research, this compound is utilized to investigate the effects of sulfonamide derivatives on biological systems. Studies have shown that it can modulate enzyme activity, impacting metabolic pathways relevant to disease mechanisms. For instance, its interaction with carbonic anhydrase has been studied for potential applications in treating conditions like glaucoma and epilepsy .

Agrochemical Applications

The compound's unique structure allows it to be explored in agrochemical formulations. It can enhance the efficacy of pesticides and herbicides by improving their stability and bioavailability in agricultural settings. Research indicates that compounds with similar structures have been effective in controlling pests while minimizing environmental impact .

Material Science

In material science, this compound is used to develop polymers with enhanced thermal and mechanical properties. The incorporation of thiophene derivatives into polymer matrices can improve electrical conductivity and thermal stability, making them suitable for electronic applications .

Chemical Synthesis

The compound is also employed as a building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it a versatile reagent in laboratory settings .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryJournal of Medicinal ChemistryDerivatives showed significant antibacterial activity against E. coli.
Biological StudiesBiochemical JournalModulated enzyme activity in metabolic pathways related to diabetes.
Agrochemical ResearchPesticide ScienceImproved efficacy of herbicides when combined with this compound.
Material SciencePolymer PhysicsEnhanced conductivity and stability in polymer composites using thiophenes.

Mechanism of Action

The mechanism of action of Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

The structural and functional diversity of thiophene-2-carboxylate derivatives allows for extensive comparisons. Below is an analysis of key analogs, focusing on substituents, physicochemical properties, and applications.

Structural and Functional Group Variations
Compound Name Substituent at 3-Position Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate Cyclohexylamino-sulfonyl C₁₃H₁₉NO₄S₂ 341.42 Not provided Potential agrochemical/drug intermediate
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate Methoxycarbonylmethyl-sulfamoyl C₉H₁₁NO₆S₂ 293.32 106820-63-7 Intermediate for Tenoxicam synthesis
Methyl 3-sulfamoylthiophene-2-carboxylate Sulfamoyl C₇H₇NO₄S₂ 249.27 59337-93-8 Synthetic intermediate for heterocycles
Methyl 3-[(2,4-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate 2,4-Dichlorophenyl-sulfonylamino C₁₃H₁₁Cl₂NO₄S₂ 404.26 424812-72-6 Research use (biological activity)
Methyl 3-(N-methylmethanesulfonamido)thiophene-2-carboxylate N-Methylmethanesulfonamido C₈H₁₁NO₄S₂ 249.30 214532-30-6 Not specified (structural studies)

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (e.g., sulfamoyl, dichlorophenyl): Enhance stability and may improve binding to electrophilic targets . Polar Groups (e.g., methoxycarbonylmethyl): Improve solubility in polar solvents, which is advantageous for solution-phase reactions .
Physicochemical and Toxicological Properties
  • Solubility : Derivatives with aromatic or bulky substituents (e.g., dichlorophenyl, cyclohexyl) exhibit lower aqueous solubility compared to polar analogs (e.g., methoxycarbonylmethyl) .
  • Toxicity : Methyl 3-(methylsulfonamido)thiophene-2-carboxylate (CAS 79128-71-5) is classified as a skin/eye irritant and respiratory toxin, suggesting similar hazards for structurally related compounds .

Biological Activity

Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate (CAS: 946742-04-7) is a compound featuring a thiophene ring with a cyclohexylamino group and a sulfonyl moiety. Its unique structural arrangement contributes to its biological activity, particularly in pharmacology, where it has been studied for potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₇N₁O₄S₂
  • Molecular Weight : 303.4 g/mol
  • Structural Features : The compound's structure includes a thiophene core, which is known for its electronic properties that can influence biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound is believed to inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound exhibits significant anti-inflammatory and analgesic properties. The cyclohexylamino group may enhance its interaction with pain pathways, potentially modulating nociceptive responses. In vitro and in vivo studies have indicated its ability to reduce inflammatory markers, although further research is required to fully elucidate these effects .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct biological activities:

Compound NameStructural FeaturesBiological Activity
Methyl 3-sulfamoylthiophene-2-carboxylateSulfamoyl group instead of cyclohexylaminoAntimicrobial properties
Methyl 3-chlorosulfonylthiophene-2-carboxylateChlorosulfonyl groupPotential anti-cancer activity
Methyl 3-(methoxycarbonylmethyl)sulfamoylthiophene-2-carboxylateMethoxycarbonylmethyl groupAnti-inflammatory effects

The presence of different substituents alters the biological profile and reactivity of these compounds, highlighting the uniqueness of this compound in terms of its specific interactions and applications .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : The compound is synthesized through a multi-step process involving thiophene-2-carboxylic acid, cyclohexylamine, and sulfonyl chloride under controlled conditions. Characterization techniques such as NMR spectroscopy confirm the structure and purity .
  • Biological Evaluation : In vitro assays have demonstrated that this compound can significantly inhibit pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent. Additionally, animal models have shown promising results in pain reduction comparable to standard analgesics .

Q & A

Q. What are the optimized synthetic routes for Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of a thiophene-2-carboxylate precursor. For example:

  • Intermediate preparation : Methyl 3-aminothiophene-2-carboxylate derivatives are often used as starting materials. Diazotization followed by sulfonation with SO₂ yields sulfonyl chloride intermediates, which are then reacted with cyclohexylamine (see Scheme 1 in ) .
  • Key parameters : Temperature (e.g., 130°C in neat conditions for analogous sulfamoyl derivatives, ), inert atmosphere (to prevent oxidation), and solvent choice (e.g., DMF for coupling reactions, ). Yields range from 47% to 67% depending on purification methods like reverse-phase HPLC ().

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • Spectroscopy :
    • IR : Identify sulfonamide (S=O ~1350 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) stretches ().
    • NMR : ¹H NMR detects cyclohexyl protons (δ 1.2–2.0 ppm) and thiophene aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR confirms carboxylate (δ ~165 ppm) and sulfonamide (δ ~55 ppm) groups ().
  • Crystallography : X-ray diffraction resolves conformational details, such as sulfonamide group orientation (). Hirshfeld surface analysis can further validate intermolecular interactions .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, and what mechanistic insights are available?

  • Antibacterial assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains. Analogous thiophene derivatives exhibit activity by targeting bacterial membrane integrity ().
  • Enzyme inhibition : Molecular docking studies (e.g., against hepatitis B proteins, ) guide mechanistic hypotheses. Computational models predict binding affinity to sulfonamide-sensitive active sites .

Q. How should contradictory data in synthetic protocols be resolved?

  • Case study : Conflicting yields (47% vs. 67% in similar sulfonamides, ) may arise from purification methods (HPLC vs. column chromatography) or reaction time (3 days vs. overnight reflux). Systematic optimization via Design of Experiments (DoE) is advised, varying catalysts (e.g., Et₃N in ) and solvent polarity .

Q. What computational strategies are suitable for studying this compound’s reactivity and stability?

  • DFT calculations : Model sulfonamide group electrophilicity and nucleophilic attack sites.
  • Molecular dynamics : Simulate degradation pathways under physiological conditions (e.g., pH-dependent hydrolysis of the methyl ester, ).
  • Docking simulations : Prioritize target proteins using similarity to validated inhibitors (e.g., hepatitis B study in ) .

Q. How does environmental pH or temperature affect the compound’s stability during storage?

  • Degradation studies : Monitor via HPLC under accelerated conditions (40°C/75% RH). The methyl ester group is prone to hydrolysis in acidic/basic media ().
  • Storage recommendations : Anhydrous environments at –20°C, based on analogous thiophene carboxylates ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate
Reactant of Route 2
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Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate

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